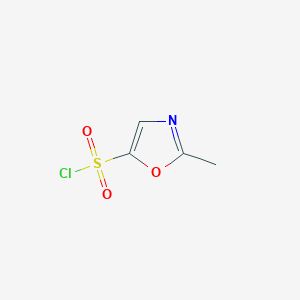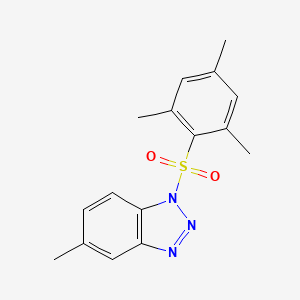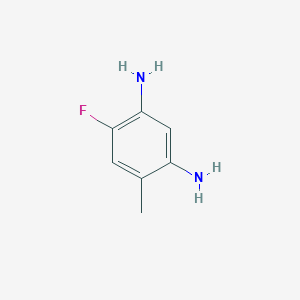![molecular formula C17H17FN4O3S2 B2603089 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide CAS No. 1351635-08-9](/img/structure/B2603089.png)
2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide” is a complex organic molecule. It contains a fluorobenzo[d]thiazolyl moiety, which is a type of heterocyclic aromatic compound . These types of compounds are often found in pharmaceuticals and dyes .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and functional groups. The fluorobenzo[d]thiazolyl moiety would contribute to the aromaticity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the fluorine atom, the thiazole ring, and the amine and sulfamoyl groups. Fluorine is highly electronegative, which could make the compound reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine could increase its stability and lipophilicity .Applications De Recherche Scientifique
Organic Electronics
The thiazolo[5,4-d]thiazole moiety, which is part of the compound’s structure, is known for its high oxidative stability and rigid planar structure. This enables efficient intermolecular π–π overlap, making it a promising building block in the synthesis of semiconductors for plastic electronics . The electron-deficient nature of this system can be exploited in the development of organic photovoltaic materials.
Anti-Tubercular Agents
Benzothiazole derivatives have shown promise as anti-tubercular compounds. The compound could serve as a precursor or a scaffold for synthesizing new benzothiazole-based molecules with potential inhibitory effects against Mycobacterium tuberculosis . The structure-activity relationship of such derivatives can be explored to enhance anti-tubercular activity.
Medicinal Chemistry
The compound’s structure suggests potential utility in medicinal chemistry, particularly in the synthesis of drug candidates. Its benzothiazole core is a common feature in molecules with various pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties .
Chemical Synthesis
As a chemical intermediate, this compound could be used in custom synthesis and bulk manufacturing. Its molecular structure allows for various chemical modifications, which can lead to the creation of a wide range of specialized molecules for research purposes .
Biochemical Research
In biochemical research, the compound could be used as a standard or reference material in analytical studies. Its well-defined structure makes it suitable for use in assays and as a comparison point for related compounds .
Molecular Docking Studies
The compound’s structure also makes it suitable for molecular docking studies. Researchers can use it to model interactions with biological targets, which is crucial in the design of new drugs and understanding their mechanisms of action .
Propriétés
IUPAC Name |
2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-[(4-sulfamoylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3S2/c1-22(17-21-16-13(18)3-2-4-14(16)26-17)10-15(23)20-9-11-5-7-12(8-6-11)27(19,24)25/h2-8H,9-10H2,1H3,(H,20,23)(H2,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUOJZWSGRDHIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)N)C2=NC3=C(C=CC=C3S2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2603006.png)
![3-(4-ethoxyphenyl)-6,8-difluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2603007.png)

![1-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid](/img/structure/B2603011.png)

![N-[3-(2-aminoethanesulfonamido)phenyl]acetamide hydrochloride](/img/structure/B2603013.png)

![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2603019.png)

![[5-(3-Methoxyphenyl)-14-methyl-7-{[(3-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2603023.png)


![N-(4-ethoxyphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2603027.png)
